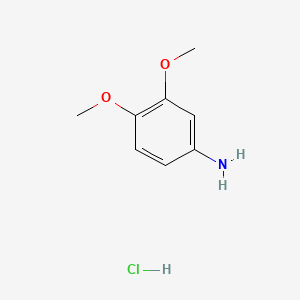
3,4-Dimethoxyaniline hydrochloride
Cat. No. B1582693
Key on ui cas rn:
35589-32-3
M. Wt: 189.64 g/mol
InChI Key: ONQXLLAHSKZOMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04339386
Procedure details


A 12 l. four-necked flask equipped with a stirrer, a thermometer and a dropping funnel was charged with water (5 l.). Hydrochloric acid (500 ml) was introduced dropwise. 3,4-dimethoxyaniline hydrochloride (379 g, 2.0 moles) was introduced. This mixture was cooled to -5° C. with a mixture of dry ice and acetone. A solution of sodium nitrite (200 g, 2.9 moles) in water (1600 ml) was introduced dropwise maintaining the temperature at -5° to 0° C. This was followed by the addition of furaldehyde (384 g, 4.0 moles) at -5° C. as fast as possible. A solution of CuCl2.2H2O (112 g) in water (500 ml) was introduced. Stirring was continued for 8 days at ambient temperature. The contents of the flask was extracted with ether (3×3 l.). The combined extracts were dried over MgSO4 overnight. The mixture was filtered and the drying agent was washed with anhydrous ether. The solvent was removed in vacuo. The excess furfural was removed by using an oil pump and a water bath having a maximum temperature of 63° C. The residue was triturated with a minimum amount of isopropanol and ice cooled. The semi-solid was filtered off and washed with isopropanol. The obtained solid was stirred with fresh isopropanol (500 ml) and filtered to give 125 g of the product (27%).







[Compound]
Name
CuCl2.2H2O
Quantity
112 g
Type
reactant
Reaction Step Six


Identifiers


|
REACTION_CXSMILES
|
Cl.Cl.[CH3:3][O:4][C:5]1[CH:6]=[C:7]([CH:9]=[CH:10][C:11]=1[O:12][CH3:13])N.C(=O)=O.N([O-])=O.[Na+].[O:21]1[CH:25]=[CH:24][CH:23]=[C:22]1[CH:26]=[O:27]>O.CC(C)=O>[CH3:3][O:4][C:5]1[CH:6]=[C:7]([C:25]2[O:21][C:22]([CH:26]=[O:27])=[CH:23][CH:24]=2)[CH:9]=[CH:10][C:11]=1[O:12][CH3:13] |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Two
|
Name
|
|
|
Quantity
|
379 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.COC=1C=C(N)C=CC1OC
|
Step Three
Step Four
|
Name
|
|
|
Quantity
|
200 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
1600 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
384 g
|
|
Type
|
reactant
|
|
Smiles
|
O1C(=CC=C1)C=O
|
Step Six
[Compound]
|
Name
|
CuCl2.2H2O
|
|
Quantity
|
112 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Seven
|
Name
|
|
|
Quantity
|
5 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
four-necked flask equipped with a stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining the temperature at -5° to 0° C
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The contents of the flask was extracted with ether (3×3 l.)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined extracts were dried over MgSO4 overnight
|
|
Duration
|
8 (± 8) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the drying agent was washed with anhydrous ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The excess furfural was removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a maximum temperature of 63° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was triturated with a minimum amount of isopropanol and ice
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The semi-solid was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with isopropanol
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The obtained solid was stirred with fresh isopropanol (500 ml)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
Outcomes


Product
Details
Reaction Time |
8 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C(C=CC1OC)C1=CC=C(O1)C=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 125 g | |
| YIELD: PERCENTYIELD | 27% | |
| YIELD: CALCULATEDPERCENTYIELD | 26.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

